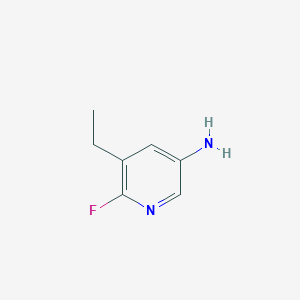

5-Amino-3-ethyl-2-fluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

5-ethyl-6-fluoropyridin-3-amine |

InChI |

InChI=1S/C7H9FN2/c1-2-5-3-6(9)4-10-7(5)8/h3-4H,2,9H2,1H3 |

InChI Key |

KOSSPZCVIYEYQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CC(=C1)N)F |

Origin of Product |

United States |

The Strategic Value of Fluorinated Pyridine Scaffolds in Advanced Organic Synthesis

Fluorinated pyridine (B92270) scaffolds are of paramount importance in the field of advanced organic synthesis, primarily due to the unique properties conferred by the fluorine atom. nih.govnumberanalytics.com The introduction of fluorine into a pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making these scaffolds highly sought after in medicinal chemistry and materials science. nih.govnih.gov The strong electron-withdrawing nature of fluorine can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions while deactivating it towards electrophilic attack. pharmaguideline.comyoutube.com This altered reactivity provides chemists with a powerful tool for regioselective functionalization. nih.gov

Furthermore, the incorporation of fluorine can lead to enhanced binding affinities of molecules to biological targets, a phenomenon attributed to favorable protein-ligand interactions involving the fluorine atom. ossila.com Research has shown that fluorinated pyridine derivatives exhibit a wide range of biological activities. researchgate.netresearchgate.net The development of novel synthetic methodologies to access these versatile fluorinated pyridine structures remains an active area of research. researchgate.net

The Versatility of Amino and Ethyl Substituted Pyridines As Chemical Building Blocks

The presence of both an amino group and an ethyl group on the pyridine (B92270) ring further enhances the synthetic utility of 5-Amino-3-ethyl-2-fluoropyridine, rendering it a versatile chemical building block. wisdomlib.org

Amino-substituted pyridines are crucial intermediates in organic synthesis, serving as precursors to a wide array of functionalized derivatives. nih.gov The amino group can act as a nucleophile, a directing group for further substitution, or be transformed into other functional groups such as diazonium salts, which are themselves versatile synthetic intermediates. nih.govguidechem.com The synthesis of various biologically active compounds and pharmaceuticals often relies on the strategic use of aminopyridine derivatives. nih.govresearchgate.net

Ethyl-substituted pyridines , on the other hand, contribute to the lipophilicity and steric profile of the molecule. wisdomlib.org The ethyl group can influence the compound's solubility and its interactions with biological systems. While less reactive than the amino group, the ethyl group can still participate in certain chemical transformations and its presence can be crucial for achieving the desired molecular architecture and properties. youtube.comwisdomlib.org The combination of these substituents on a pyridine core provides a platform for diverse chemical modifications.

Current Academic Research Trends in Multifunctional Pyridine Derivatives

Strategic Approaches to Regioselective Fluorination of Pyridine Ring Systems

The introduction of a fluorine atom at a specific position within the pyridine ring is a critical step in the synthesis of 2-fluoropyridine (B1216828) derivatives. This section explores various methodologies to achieve this transformation with high regioselectivity, particularly at the C-2 position.

Nucleophilic Fluorination Reactions for C-2 Fluorination

Nucleophilic fluorination is a powerful tool for the synthesis of 2-fluoropyridines. These methods typically involve the displacement of a suitable leaving group at the C-2 position by a fluoride (B91410) ion.

Displacement of Suitable Leaving Groups (e.g., Halides, Pyridyltrialkylammonium Salts)

The displacement of leaving groups such as halides from the pyridine ring via nucleophilic aromatic substitution (SNAr) is a common strategy. nih.gov The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen, with fluoropyridines often reacting faster than their chloro- or bromo-analogs. nih.govacs.org For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is 320 times faster than that of 2-chloropyridine. nih.govacs.org

A notable advancement in this area is the use of pyridyltrialkylammonium salts as precursors for 2-fluoropyridines. acs.orgacs.org These salts, which can be prepared from readily available pyridine N-oxides, serve as excellent electrophiles for nucleophilic fluorination. acs.orgacs.org This method offers broad functional group compatibility and has been successfully applied to the synthesis of various 2-fluoropyridine analogs, including those relevant for positron emission tomography (PET) imaging. acs.orgacs.org

Utilization of Pyridine N-Oxide Intermediates in Fluorination Protocols

Pyridine N-oxides are versatile intermediates in the synthesis of 2-fluoropyridines. acs.orgnih.gov Activation of the N-oxide with a suitable reagent, followed by treatment with a fluoride source, can lead to the regioselective introduction of fluorine at the C-2 position. acs.org The conversion of 3-substituted pyridine N-oxides has been shown to be highly regioselective, with fluorination occurring exclusively at the position para to the existing substituent. acs.org This approach provides a complementary method to other direct C-H fluorination techniques. acs.org

Furthermore, pyridine N-oxides can be used in photochemical reactions to facilitate transformations such as trifluoromethylation. nih.gov The electronic properties of the pyridine N-oxide can be tuned to influence the reaction mechanism and efficiency. nih.gov

Electrophilic Fluorination and Site-Selective C-H Fluorination Methodologies

Direct C-H fluorination offers a more atom-economical approach to the synthesis of fluorinated pyridines by avoiding the need for pre-functionalized substrates. orgsyn.orgnih.gov A significant breakthrough in this area is the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. orgsyn.orgnih.gov This method allows for the direct conversion of a C-H bond adjacent to the nitrogen atom to a C-F bond with high selectivity, often at ambient temperature. orgsyn.orgnih.gov The reaction is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. acs.orgorgsyn.org

The mechanism of this reaction is thought to be inspired by the classic Chichibabin amination, where the silver reagent binds to the pyridine nitrogen, increasing the electrophilicity at the ortho-position and facilitating the addition of a fluoride radical. nih.govpkusz.edu.cnresearchgate.net

| Method | Reagent | Selectivity | Key Features |

| Nucleophilic Displacement | TBAF, CsF | C-2 (with appropriate leaving group) | Requires pre-functionalized substrate |

| Pyridyltrialkylammonium Salts | Fluoride source | C-2 | Mild conditions, good functional group tolerance acs.orgacs.org |

| Pyridine N-Oxide Intermediates | Fluoride source | C-2 (para to substituent) | Regioselective, complementary to other methods acs.org |

| Electrophilic C-H Fluorination | AgF₂ | C-2 (adjacent to nitrogen) | High site-selectivity, mild conditions, broad scope orgsyn.orgnih.gov |

Dearomatization-Hydrogenation Routes for Accessing Fluorinated Pyridine Systems

A novel strategy for the synthesis of fluorinated piperidines, which can be considered saturated analogs of fluorinated pyridines, involves a dearomatization-hydrogenation process. nih.govspringernature.com This one-pot rhodium-catalyzed reaction of fluoropyridine precursors allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.gov The process involves the dearomatization of the pyridine ring followed by complete saturation through hydrogenation. nih.gov

More recently, a robust and simple method for the cis-selective hydrogenation of abundant and inexpensive fluoropyridines to yield a broad scope of (multi)fluorinated piperidines has been developed using a commercially available heterogeneous palladium catalyst. acs.orgnih.gov This protocol demonstrates chemoselectivity for the reduction of fluoropyridines while tolerating other aromatic systems. acs.orgnih.gov

Selective Introduction and Functionalization of Amino Groups on Pyridine

The introduction of an amino group onto the pyridine ring is another crucial step in the synthesis of this compound.

Several methods exist for the amination of pyridine rings. A notable environmentally benign method involves the base-promoted selective amination of polyhalogenated pyridines using water as a solvent. nih.govacs.org This approach has been shown to be effective for the selective conversion of 2-fluoropyridine derivatives to 2-aminopyridine (B139424) derivatives. nih.gov

Direct C-H amination of pyridines is a highly desirable transformation. Recent research has focused on achieving C4-selective amination of pyridines through nucleophilic substitution of hydrogen (SNH). nih.gov This method proceeds via 4-pyridyl pyridinium (B92312) salt intermediates and utilizes aqueous ammonia (B1221849) to furnish the 4-aminopyridine (B3432731) products. nih.gov While this highlights progress in C4-amination, the synthesis of 5-amino pyridines, as required for the target molecule, often relies on different strategies, such as starting with a pre-functionalized pyridine ring. For instance, the synthesis of 3-Amino-5-fluoropyridine has been achieved from 5-fluoronicotinamide (B1329777) via a Hofmann rearrangement. chemicalbook.com Another route involves the hydrogenation of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid to give 5-fluoronicotinic acid, which is then converted to 3-Amino-5-fluoropyridine. guidechem.com

Transition Metal-Catalyzed Amination Protocols (e.g., Palladium-Catalyzed)

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the synthesis of aminopyridines. researchgate.netnih.gov This approach is highly effective for coupling aryl halides, including halopyridines, with a wide range of amine nucleophiles. For the synthesis of the target compound, a likely precursor such as 3-halo-2-aminopyridine could be coupled with primary or secondary amines using specific palladium catalysts and ligands. nih.gov For instance, the use of RuPhos- and BrettPhos-precatalysts with a strong base like LiHMDS (Lithium bis(trimethylsilyl)amide) has proven effective for the amination of unprotected 3-halo-2-aminopyridines. nih.gov

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.net These catalytic systems are known for their high functional group tolerance, allowing for the amination of substrates containing other sensitive groups. researchgate.netrsc.org The general applicability of palladium-catalyzed amination makes it a cornerstone strategy for constructing complex molecules like N-aryl-2-aminopyridines, which can serve as versatile intermediates in further synthetic transformations. nih.gov

| Substrate | Amine Source | Catalyst / Ligand | Base | Conditions | Yield (%) | Reference |

| 3-Bromo-2-aminopyridine | Primary/Secondary Amines | RuPhos/BrettPhos Precatalyst | LiHMDS | Toluene, 100 °C | Moderate to Good | nih.gov |

| Dichloropyridines | Aromatic/Heteroaromatic Amines | Palladium Catalyst | Base | Not Specified | Not Specified | researchgate.net |

| Biaryl Amines | O-Benzoylhydroxylamines | Palladium Catalyst | Not Specified | Not Specified | Good | rsc.org |

Transition-Metal-Free Amination Methodologies

While transition metal catalysis is a dominant strategy, metal-free amination methods offer valuable alternatives, often with benefits in terms of cost, toxicity, and ease of product purification. One such approach involves the direct amination of amides with azides under mild, metal-free conditions, proceeding through electrophilic amide activation. acs.org Another powerful technique is the defluorinative amination of aryl fluorides using secondary amines, which can be achieved at room temperature in the presence of triethylsilylboronate (Et₃SiBpin) and potassium tert-butoxide (KOtBu). nih.gov This method is particularly relevant given the fluoro-substituent on the target molecule.

Furthermore, direct base-assisted C-N bond formation between aryl halides and aliphatic tertiary amines has been demonstrated under transition-metal-free conditions, although this often requires high temperatures. nih.gov For fluoropyridines specifically, an efficient method for synthesizing 2-aminopyridine derivatives involves the reaction of 2-fluoropyridine with acetamidine (B91507) hydrochloride as an inexpensive ammonia source, proceeding without a catalyst. documentsdelivered.comrsc.orgrsc.org This reaction occurs via nucleophilic substitution followed by hydrolysis and is noted for its high chemoselectivity and broad substrate adaptability. rsc.org

Amination via Nucleophilic Aromatic Substitution on Halopyridines

Nucleophilic aromatic substitution (SₙAr) is a fundamental and highly effective strategy for introducing nucleophiles onto electron-deficient heterocyclic rings like pyridine. thieme-connect.de The presence of an electron-withdrawing group, such as the fluorine atom at the C-2 position of the pyridine ring, activates the ring for nucleophilic attack, particularly at the C-2 and C-4 positions. nih.govacs.org For a precursor like 3-ethyl-2,5-difluoropyridine, reaction with an ammonia source would likely lead to substitution at the 5-position to yield this compound, as the fluorine at C-2 activates the para position.

Mild and general SₙAr reaction conditions have been developed for unactivated 2-fluoropyridines with a variety of nucleophiles, including amines, amides, and N-heterocycles, often affording quantitative conversion. nih.govacs.org The reaction of 2-fluoropyridine with dimethylamine, for example, can proceed in high yield using hydroxide-assisted decomposition of N,N-dimethylformamide (DMF) as the amine source. nih.gov In the context of radiochemistry, SₙAr on substituted 2-nitropyridines using [¹⁸F]fluoride has been shown to be efficient, highlighting the high reactivity of activated pyridine systems toward nucleophilic substitution. researchgate.net

| Substrate | Nucleophile/Conditions | Product | Yield (%) | Reference |

| 2-Fluoropyridine | Acetamidine hydrochloride, K₂CO₃, DMSO, 120 °C | 2-Aminopyridine | High | rsc.org |

| 2-Fluoropyridine | Dimethylamine (from DMF), KOH, 150 °C | N,N-Dimethylpyridin-2-amine | 95 | nih.gov |

| Unactivated 2-Fluoropyridines | Amines, Amides, N-Heterocycles / Mild Conditions | Substituted Pyridines | Quantitative Conversion | nih.govacs.org |

| 3-Methoxy-2-nitropyridine | K[¹⁸F]F-K₂₂₂, 140 °C | 3-Methoxy-2-[¹⁸F]fluoropyridine | 70-89 | researchgate.net |

Amination Utilizing Amide Sources for Nitrogen Incorporation

The use of amides as a source of the amino group provides a practical and often straightforward route to aminopyridines. Simple, commercially available amides can react with suitably substituted chloropyridines under reflux conditions to yield the corresponding amino derivatives. researchgate.net For instance, 2-chloro-3-nitropyridine (B167233) reacts with various formamides and acetamides to produce aminopyridines. researchgate.net This method tolerates various functional groups on the pyridine ring, such as nitro, trifluoromethyl, and cyano groups. The reactivity is typically highest for chloro groups at the C-2 position of the pyridine ring. researchgate.net

In addition to serving as direct amine sources, amides can be involved in more complex transformations. For example, N-(Pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under mild, metal-free conditions involving C-C bond cleavage. researchgate.net The versatility of amides is further highlighted in their use for α-amination reactions. α-Amino amides, which are valuable synthetic building blocks, can be prepared through various transformations of α-haloamides, demonstrating the importance of amide functionalities in the synthesis of nitrogen-containing compounds. nih.gov

Regioselective Introduction and Transformation of Ethyl Substituents

The precise placement of the ethyl group at the C-3 position is a key challenge in the synthesis of this compound. This requires highly regioselective C-C bond-forming reactions on the pyridine core.

Synthetic Strategies for Alkylation at Specific Pyridine Core Positions

Directly alkylating the pyridine core at a specific position is a long-standing challenge in heterocyclic chemistry due to issues with regioselectivity and overalkylation. nih.govchemrxiv.orgchemrxiv.org While classical methods often target the C-2 or C-4 positions, achieving C-3 functionalization typically requires more specialized strategies. acs.org

Recent advances have provided more control over alkylation. For instance, transition-metal-free, regiodivergent alkylation using 1,1-diborylalkanes allows for selective alkylation at either the C-4 or C-2 positions by simply choosing the alkyllithium activator. acs.org Although this method doesn't directly target C-3, it demonstrates the principle of achieving regiocontrol through reagent choice. A directed metalation approach, where a directing group on the pyridine ring guides a metalating agent (like LDA) to an adjacent position, could be a viable strategy for C-3 ethylation. For example, lithiation of 4-chloropyridine (B1293800) with LDA followed by reaction with an electrophile results in exclusive C-3 substitution. youtube.com Similarly, N,N-diethylnicotinamide can be selectively metalated and alkylated at the C-4 position. youtube.com These examples show that with the correct directing group, selective functionalization at positions other than C-2 or C-6 is possible.

Routes Involving Ethyl-Containing Precursors or Alkylating Reagents

An alternative to direct alkylation of the pyridine ring is to construct the ring from precursors that already contain the necessary ethyl group. A variety of cyclocondensation reactions are known for pyridine synthesis, which can incorporate a wide range of substitution patterns. organic-chemistry.orgyoutube.com For example, the reaction of α,β,γ,δ-unsaturated ketones with an ammonia source can provide access to substituted pyridines. organic-chemistry.org By carefully choosing an acyclic precursor that contains an ethyl group at the appropriate position, one could construct a 3-ethylpyridine (B110496) core, which could then be further functionalized.

Another approach involves the reaction of 2-methyl-pyridine (α-picoline) with methanol (B129727) in the gas phase over a specific catalyst to yield 2-ethyl-pyridine. google.com While this specific reaction produces a 2-ethyl derivative, it illustrates the concept of extending an existing alkyl chain on the pyridine ring. A more general strategy involves reacting pyridine N-oxides with Grignard reagents, which typically adds the alkyl group at the C-2 position. organic-chemistry.org The synthesis of N-arylsulfonylpyridones from the reaction of N-cyanoacetoarylsulfonylhydrazide with 2-ethyl acrylonitrile (B1666552) derivatives is another example of building the pyridine ring from ethyl-containing starting materials. nih.gov

Challenges and Specificities in Ethyl Group Incorporation on Substituted Pyridines

The introduction of an ethyl group onto a pre-functionalized pyridine ring is a non-trivial synthetic step, fraught with challenges related to regioselectivity and the electronic nature of the pyridine core. Pyridines are electron-deficient heterocycles, which makes them susceptible to nucleophilic attack but resistant to electrophilic substitution compared to benzene. The presence of substituents further complicates this reactivity.

The primary challenges in ethyl group incorporation include:

Regioselectivity: Directing the ethyl group to the desired position (C-3) in the presence of other substituents (amino and fluoro groups) is a significant hurdle. The directing effects of the existing groups can lead to a mixture of isomers.

Steric Hindrance: The substituents already present on the pyridine ring can sterically hinder the approach of the ethylating agent, potentially requiring harsh reaction conditions that may not be compatible with other functional groups.

Activation of the Pyridine Ring: The electron-deficient nature of the pyridine ring often necessitates activation for successful alkylation. This can be achieved through N-oxidation or by using organometallic reagents. However, these methods can also alter the regioselectivity of the reaction.

Various strategies have been developed to introduce alkyl groups onto pyridine rings. These include:

Minisci-type reactions: These radical-based reactions are effective for alkylating electron-deficient heterocycles. However, they can sometimes lead to a lack of regioselectivity.

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are powerful tools for forming C-C bonds. organic-chemistry.org These reactions typically require the pre-functionalization of the pyridine ring with a halogen or a boron-containing group at the desired position for ethylation.

Organometallic addition: The use of organolithium or Grignard reagents can be effective, but the regioselectivity is highly dependent on the substituents and reaction conditions. For instance, the addition of Grignard reagents to pyridine N-oxides often results in substitution at the C-2 position. organic-chemistry.org

The synthesis of 2-alkylated pyridines can also be achieved through C-H addition to olefins catalyzed by rare-earth metals. organic-chemistry.org This method offers an atom-economical approach but the regioselectivity for a polysubstituted pyridine like the target molecule would need careful optimization.

Integrated Multicomponent and Cascade Reactions for this compound Synthesis

To circumvent the challenges of sequential functionalization, multicomponent and cascade reactions offer an efficient and atom-economical alternative for the synthesis of polysubstituted pyridines. These strategies involve the construction of the pyridine ring with the desired substituents already in place or introduced in a one-pot sequence.

Annulation and Cyclocondensation Approaches for Pyridine Ring Formation

The de novo synthesis of the pyridine ring through annulation and cyclocondensation reactions is a powerful strategy for controlling the substitution pattern. nih.gov These methods typically involve the reaction of acyclic precursors that already contain some or all of the required functional groups.

A general and widely used approach is the Hantzsch pyridine synthesis , which involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia or an ammonium (B1175870) salt. nih.gov Variations of this method can be adapted to incorporate the specific substituents of this compound.

Another powerful approach is the use of [4+2] cycloaddition reactions, where a diene and a dienophile combine to form a six-membered ring. nih.gov In the context of pyridine synthesis, aza-dienes or dienophiles containing nitrogen can be employed. For example, a three-component reaction involving an aldehyde, an α,β-unsaturated acid, and an enamine can lead to the formation of a polysubstituted pyridine. nih.gov

A plausible cyclocondensation strategy for a precursor to this compound could involve the reaction of a β-aminocrotonate derivative with a suitable 1,3-dicarbonyl compound or its equivalent, where one of the starting materials contains the ethyl group. The amino and fluoro groups could be introduced from the starting materials or installed in a subsequent step.

| Cyclocondensation Strategy | Starting Materials | Key Features |

| Hantzsch-type Synthesis | β-ketoester (with ethyl group), Aldehyde, Ammonia source | Convergent, well-established, potential for variation. nih.gov |

| [4+2] Cycloaddition | Aza-diene, Alkyne or Enamine | High efficiency, control over substitution pattern. nih.gov |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone (with ethyl group) | Leads to 2-pyridones which can be further functionalized. |

Sequential Functionalization Strategies for Poly-Substituted Pyridines

While integrated approaches are often more efficient, sequential functionalization of a pre-existing pyridine ring remains a common and versatile strategy. researchgate.net This approach allows for the stepwise introduction of functional groups, which can be advantageous when dealing with sensitive substituents.

For the synthesis of this compound, a potential sequential strategy could start with a simpler, commercially available fluoropyridine derivative. The following table outlines a hypothetical sequence:

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1. Nitration | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | The directing effect of the fluorine atom and other existing substituents must be considered to achieve the desired regiochemistry. |

| 2. Ethylation | Cross-Coupling Reaction | Ethyl Grignard reagent, Palladium catalyst | Requires prior functionalization (e.g., bromination) at the C-3 position. The reactivity of the nitro group must be taken into account. |

| 3. Reduction | Reduction of the Nitro Group | Sn/HCl or Catalytic Hydrogenation | This step introduces the amino group. The conditions should be mild enough to not affect the other substituents. |

Mechanistic Investigations of Fluorine Reactivity on Pyridine Scaffolds

The fluorine atom at the 2-position of the pyridine ring significantly influences the molecule's reactivity, primarily through its involvement in nucleophilic aromatic substitution and its role in directing the regioselectivity of further functionalization.

Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, and the presence of a fluorine atom at the 2- or 4-position greatly facilitates this process. nih.gov The SNAr mechanism is generally accepted to proceed through a two-step addition-elimination pathway. core.ac.uk In the first step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk This step is typically the rate-determining step. core.ac.uk In the second, faster step, the fluorine atom is eliminated as a fluoride ion, restoring the aromaticity of the ring. core.ac.uk

The high electronegativity of the fluorine atom makes the attached carbon atom electron-deficient and thus more susceptible to nucleophilic attack. acs.org This activating effect is more pronounced for fluorine compared to other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govacs.org This enhanced reactivity of 2-fluoropyridines allows SNAr reactions to be carried out under milder conditions, which is advantageous when dealing with complex molecules containing sensitive functional groups. nih.govacs.org

In the context of this compound, the amino and ethyl groups on the pyridine ring will also influence the SNAr reactivity. The electron-donating nature of the amino and ethyl groups may slightly decrease the electrophilicity of the ring compared to unsubstituted 2-fluoropyridine. However, the powerful activating effect of the fluorine at the 2-position is expected to dominate, still allowing for efficient SNAr reactions.

Elucidation of Metal-Catalyzed Carbon-Fluorine Bond Activation and Transformations

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. However, transition metal catalysis has emerged as a powerful tool to achieve this transformation. ox.ac.ukacs.org Metal complexes, particularly those of nickel, palladium, and platinum, can react with fluoroaromatics through oxidative addition, leading to the cleavage of the C-F bond. ox.ac.ukacs.org The reaction typically proceeds via the initial formation of an η²-arene complex, followed by oxidative addition to generate a metal-fluoride-aryl species. ox.ac.ukacs.org

The competition between C-F and C-H bond activation is a critical aspect of these reactions and is highly dependent on the metal center. ox.ac.ukacs.org For instance, with nickel and platinum complexes, C-F activation is often favored thermodynamically. ox.ac.uk The presence of other substituents on the aromatic ring, such as the amino and ethyl groups in this compound, can influence the regioselectivity and energetics of C-F bond activation. ox.ac.uk

Recent advancements have also highlighted the use of main group metals and even simple phosphines as catalysts for C-F bond activation under milder conditions. rsc.orgwhiterose.ac.uk These methods offer alternative pathways for the functionalization of fluoroarenes, expanding the synthetic utility of compounds like this compound. For example, nickel-catalyzed cross-coupling reactions have been developed for the α-heteroarylation of ketones with 2-fluoropyridine derivatives. researchgate.net

Role of Fluorine in Directing Regioselectivity and Chemoselectivity of Pyridine Functionalization

The fluorine atom at the 2-position of the pyridine ring plays a crucial role in directing the regioselectivity of subsequent functionalization reactions. In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile is strongly directed to the carbon atom bearing the fluorine atom. researchgate.net This is due to the high electronegativity of fluorine, which makes the C2 position the most electrophilic site on the ring. acs.org

Furthermore, in metal-catalyzed reactions involving C-H activation, the fluorine substituent can exert a directing effect. Studies have shown that in the C-H activation of fluoroaromatics, there is a preference for the remaining C-F bonds to be positioned ortho to the metal center in the resulting complex. ox.ac.ukacs.org This ortho-directing effect is attributed to the influence of the fluorine substituent on the bond energies of the metal-carbon and hydrogen-carbon bonds. ox.ac.uk

Reactivity of the Amino Group in this compound

The amino group at the 5-position of this compound introduces another reactive site into the molecule, capable of participating in a variety of chemical transformations.

Nucleophilic Character and Protonation Equilibria

The amino group in aminopyridines possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. researchgate.netcdnsciencepub.com However, the nucleophilicity can be influenced by the electronic effects of the pyridine ring and other substituents. The pyridine ring itself is electron-withdrawing, which can reduce the nucleophilicity of the amino group compared to anilines. researchgate.net

The position of the amino group on the pyridine ring also affects its basicity and nucleophilicity. The protonation of aminopyridines can occur at either the ring nitrogen or the exocyclic amino group, and the equilibrium between these forms is dependent on the specific isomer and the reaction conditions. researchgate.netnih.gov The pKa values of aminopyridines are a measure of their basicity, and these values are influenced by the electronic effects of other substituents on the ring. researchgate.netcdnsciencepub.com The acid-strengthening effect of the aza group in the pyridine ring is considered to be primarily inductive. cdnsciencepub.com

Participation in Condensation and Coupling Reactions

The amino group of this compound can participate in various condensation and coupling reactions, which are fundamental transformations in organic synthesis for the formation of C-N bonds.

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org The amino group of aminopyridines can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). nih.gov These reactions are often catalyzed by acids. Furthermore, condensation with carboxylic acids or their derivatives can lead to the formation of amides. libretexts.org

Coupling Reactions: The amino group can also undergo various metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed and copper-catalyzed amination reactions are widely used methods for the formation of C-N bonds. rsc.orgrsc.org These reactions typically involve the coupling of an amine with an aryl halide or triflate. In the context of synthesizing derivatives of this compound, the amino group could potentially be introduced via such coupling methods or could itself be a substrate for further N-functionalization. For instance, copper-catalyzed oxidative C-N coupling of 2-aminopyridine with terminal alkynes has been reported to yield pyridyl amides. rsc.org

The reactivity of the amino group in these reactions can be influenced by the other substituents on the pyridine ring. The electronic properties of the ethyl and fluoro groups will affect the nucleophilicity of the amino group and its susceptibility to participate in these transformations.

Considerations for Potential Coordination to Metal Centers

The molecular structure of this compound contains multiple heteroatoms with lone pairs of electrons, making it a potential ligand for coordination to metal centers. The primary sites for coordination are the pyridine ring nitrogen and the exocyclic amino group. The nitrogen atom within the pyridine ring is a well-established coordination site in a vast array of organometallic complexes.

Research on analogous compounds provides insight into the potential coordinating behavior of this molecule. For instance, a structurally similar compound, 2-amino-5-chloro-3-fluoropyridine (B1279587), has been shown to readily coordinate with copper(II) centers in both neutral and acidic media. ossila.com In these complexes, the pyridinium amine acts as a key coordination point. ossila.com This suggests that this compound would likely exhibit similar behavior, acting as a monodentate or potentially a bridging ligand through its nitrogen atoms. The electronic properties of the substituents—the electron-donating amino and ethyl groups and the electron-withdrawing fluorine atom—will modulate the electron density at the pyridine nitrogen, thereby influencing the strength and nature of the metal-ligand bond.

| Potential Coordination Site | Description | Supporting Evidence |

| Pyridine Ring Nitrogen | A primary and common site for metal coordination in pyridine derivatives. | General principle for pyridine-containing ligands. |

| Exocyclic Amino Group (C5) | The nitrogen of the amino group possesses a lone pair and can act as a Lewis base to coordinate with a metal center. | Studies on the analogous 2-amino-5-chloro-3-fluoropyridine show coordination via the pyridinium amine. ossila.com |

Reactivity of the Ethyl Group and Broader Pyridine Core Transformations

Site-Specific Reactivity and Derivatization of the Ethyl Moiety

The ethyl group at the C3 position of the pyridine ring offers a site for chemical modification, separate from the reactivity of the ring itself. The methylene (B1212753) (-CH2-) unit adjacent to the aromatic ring is analogous to a benzylic position. This position is typically more reactive towards radical substitution and oxidation compared to the terminal methyl group or aliphatic alkanes due to the ability of the pyridine ring to stabilize radical or ionic intermediates.

Potential transformations targeting the ethyl group could include:

Oxidation: Under controlled oxidation conditions, the ethyl group could potentially be converted to a 1-(2-fluoro-5-aminopyridin-3-yl)ethan-1-ol, an acetyl group, or, with stronger oxidizing agents, a carboxylic acid group.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), could selectively introduce a halogen atom at the methylene position, yielding 5-amino-3-(1-bromoethyl)-2-fluoropyridine. This intermediate would be a valuable precursor for further nucleophilic substitutions.

Deprotonation: Although less favorable than on a more electron-deficient ring, a strong base could potentially deprotonate the methylene position, creating a nucleophilic anion that could react with various electrophiles.

While these reactions are chemically plausible based on the principles of organic reactivity, specific literature detailing the derivatization of the ethyl group on this compound is not extensively documented in the reviewed sources.

Stability and Transformations of the Pyridine Ring under Diverse Reaction Conditions

The stability and reactivity of the this compound ring are governed by the interplay of its functional groups. The pyridine ring itself is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. youtube.com

Stability: The fluorinated pyridine core generally exhibits high thermal stability. nih.gov However, its chemical stability is highly dependent on the reaction conditions.

Transformations: The most significant transformation for this scaffold is nucleophilic aromatic substitution (SNAr). The fluorine atom at the C2 position is activated by the electron-withdrawing pyridine nitrogen, making it a good leaving group. This allows for the displacement of fluoride by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward method to synthesize diverse 2-substituted pyridine derivatives. acs.orgresearchgate.net The reaction of 2-fluoropyridines with lithium amides, for example, can proceed under mild, catalyst-free conditions to yield 2-aminopyridines. researchgate.net

The amino group at C5 is a strong electron-donating group, which activates the ring towards electrophilic substitution, primarily at the C4 and C6 positions. However, the inherent electron-deficient nature of the pyridine ring, coupled with the tendency of the ring nitrogen to be protonated or coordinate to Lewis acids under electrophilic conditions, complicates this reactivity. youtube.com These factors often necessitate harsh conditions for electrophilic substitutions on the pyridine ring. youtube.com

Analysis of Competing Reaction Pathways and Undesired Byproduct Formation

The multifunctional nature of this compound leads to several potential competing reaction pathways, which can result in the formation of undesired byproducts. The predominant reaction pathway is highly dependent on the reagents and conditions employed.

Nucleophilic Aromatic Substitution (SNAr): In the presence of a nucleophile, the primary reaction is expected to be the displacement of the C2-fluorine atom. acs.orgresearchgate.net However, under forcing conditions (e.g., high temperatures or strong bases), reactions involving sterically hindered or very electron-rich pyridines can suffer from low yields and the formation of side products. acs.org

Electrophilic Reactions: When subjected to electrophilic reagents, a competition arises between reaction at the pyridine ring and reaction at the exocyclic amino group.

N-Substitution: The amino group can react with electrophiles (e.g., acylation, alkylation).

C-Substitution: The amino group directs electrophiles to the C4 and C6 positions of the ring. However, the pyridine nitrogen acts as a strong deactivating group, making electrophilic aromatic substitution difficult. youtube.com Reaction at the nitrogen itself (protonation or alkylation) is also a highly probable competing pathway that further deactivates the ring.

Other Reactions: The amino group can also undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This intermediate can then be subjected to various subsequent reactions, representing another potential transformation pathway that competes with reactions at other sites.

The formation of byproducts can also occur through self-reaction or polymerization, particularly under harsh thermal or catalytic conditions. The mechanism for the formation of 2-aminopyridines from precursors can sometimes involve complex rearrangements and intermediates. researchgate.net A careful selection of reaction conditions is therefore critical to favor the desired transformation and minimize the formation of byproducts.

| Reaction Type | Primary Site | Competing Pathway(s) | Potential Byproducts |

| Nucleophilic Substitution | C2 (displacement of -F) | Attack at other positions (less likely); reaction with the amino or ethyl group. | Products from reaction at unintended sites; decomposition under harsh conditions. acs.org |

| Electrophilic Substitution | C4, C6 (directed by -NH2) | N-acylation/alkylation of the amino group; N-protonation/alkylation of the pyridine ring nitrogen. youtube.com | N-substituted products; ring-deactivated pyridinium salts. |

| Diazotization | C5-NH2 | Decomposition of the diazonium salt; competing ring substitution reactions. | Phenolic byproducts (if water is present); various products from Sandmeyer-type reactions. |

| Side-Chain Reaction | Ethyl group (-CH2-) | Ring-based reactions (SNAr, EAS). | Products from over-oxidation; mixtures of ring- and side-chain-substituted compounds. |

Computational and Theoretical Investigations of 5 Amino 3 Ethyl 2 Fluoropyridine

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For substituted pyridines, these studies reveal how different functional groups influence the geometry and electronic properties of the aromatic ring. researchgate.netresearchgate.net

Geometry optimization of fluorinated pyridines at the DFT-B3LYP/6-311G** level of theory has been shown to provide reliable molecular structures. acs.org In the case of 5-Amino-3-ethyl-2-fluoropyridine, the presence of the fluorine atom, amino group, and ethyl group each imparts distinct electronic effects. The fluorine atom, being highly electronegative, withdraws electron density from the ring through an inductive effect. libretexts.org Conversely, the amino group acts as an electron-donating group through resonance, pushing electron density into the ring. libretexts.org The ethyl group is generally considered a weak electron-donating group through an inductive effect. libretexts.org

Table 1: Representative Theoretical Data for Substituted Pyridines

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Pyridine (B92270) | DFT/B3LYP/6-311++G(d,p) | -6.78 | -0.54 | 6.24 |

| 2-Fluoropyridine (B1216828) | DFT/B3LYP/6-311g++(d,p) | -7.02 | -0.89 | 6.13 |

| 3-Aminopyridine | AM1 | -8.51 | -0.29 | 8.22 |

Note: The data presented are illustrative and derived from studies on related pyridine derivatives. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition States

DFT calculations are a cornerstone for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states. researchgate.net This is particularly valuable for understanding the regioselectivity of reactions involving substituted pyridines. nih.gov For this compound, DFT can be used to model various transformations, such as electrophilic aromatic substitution or nucleophilic attack.

The process involves optimizing the geometries of reactants, products, and, crucially, the transition state connecting them. The energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction rate. nih.gov For example, in studying the C4-selective amination of pyridines, DFT calculations helped to rationalize the observed regioselectivity by analyzing the stability of intermediates and transition states. nih.gov

Theoretical investigations into the elimination reactions of related compounds have demonstrated the power of DFT in distinguishing between different possible mechanisms, such as a four-centered cyclic transition state versus a path involving anchimeric assistance. researchgate.net By calculating the activation energies for different potential pathways, researchers can predict the most likely course of a reaction. nih.gov

Analysis of Conformational Behavior and Energetic Landscapes

The presence of flexible substituents, such as the ethyl group in this compound, introduces the possibility of different spatial arrangements or conformations. Computational methods are essential for exploring the energetic landscape of these conformers. nih.gov

By systematically rotating the bonds of the ethyl group and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation between them. nih.govmdpi.com For instance, studies on ethyl-substituted Criegee intermediates have successfully identified multiple stable conformers and rationalized their relative abundances based on interconversion processes and intramolecular interactions. nih.gov

Computational Prediction of Reactivity Profiles and Selectivity Patterns

Computational chemistry offers predictive power regarding the reactivity and selectivity of molecules. For substituted aromatic compounds, the nature and position of substituents dictate where an electrophilic or nucleophilic attack is most likely to occur. libretexts.orgunacademy.com

For this compound, the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom creates a complex reactivity profile. The amino group tends to direct incoming electrophiles to the ortho and para positions (C4 and C6), while the fluorine atom deactivates the ring towards electrophilic attack. libretexts.org Computational models can quantify these effects.

DFT-based reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most reactive sites in the molecule for both electrophilic and nucleophilic attack. nih.govnih.gov These methods provide a more nuanced picture than simple resonance and inductive effect arguments. For example, in the development of site-selective amination of pyridines, electronic tuning of reagents was guided by computational insights to achieve the desired regioselectivity. nih.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a powerful tool for predicting the reactive behavior of molecules, particularly in the context of noncovalent interactions and electrophilic/nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface of a molecule.

Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. nih.gov

For substituted pyridines, MEP analysis can reveal how substituents modulate the electrostatic potential around the ring nitrogen and at different carbon positions. nih.gov In a study of aminopyridines, MEP maps showed that a 2-amino group reduces the accessibility of the region near the ring nitrogen, while a 4-amino group makes the nitrogen most susceptible to protonation. nih.gov For this compound, the MEP would show a region of significant negative potential around the pyridine nitrogen, influenced by the electronic push and pull of the amino, ethyl, and fluoro substituents. This analysis is crucial for predicting sites of protonation, hydrogen bonding, and initial interaction with other reagents. rsc.orgmdpi.com

Derivatization and Advanced Functionalization of 5 Amino 3 Ethyl 2 Fluoropyridine Scaffolds

Introduction of Additional Halogen Substituents

The introduction of additional halogen atoms onto the 5-amino-3-ethyl-2-fluoropyridine ring can significantly modulate its electronic properties and metabolic stability. Direct electrophilic halogenation reactions, such as bromination, can be employed. For instance, treatment with brominating agents can lead to the regioselective introduction of a bromine atom. google.com The precise conditions, including the choice of solvent and temperature, are critical to control the regioselectivity and yield of the halogenation reaction.

A general method for the fluorination of aminopyridine compounds involves an improved Balz-Schiemann reaction, where aminopyridine compounds are first brominated and then fluorinated. google.com This two-step process can be an alternative to direct fluorination, which often requires harsh conditions and can lead to multiple side reactions. google.com

Table 1: Halogenation Reactions of Aminopyridine Scaffolds

| Reaction Type | Reagents and Conditions | Product | Reference |

| Bromination | Brominating agent, solvent, controlled temperature | Brominated this compound | google.com |

| Fluorination (via Balz-Schiemann) | 1. Bromination 2. Anhydrous hydrogen fluoride (B91410) | Fluorinated this compound | google.com |

Functionalization at Remaining Pyridine (B92270) Ring Positions (e.g., C-4, C-6)

Functionalization at the C-4 and C-6 positions of the pyridine ring offers another avenue for structural diversification. While direct C-H activation at these positions can be challenging, modern synthetic methodologies provide pathways for their modification. Late-stage functionalization of substituted pyridines at the position alpha to the nitrogen has been achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly introduced fluoride. nih.gov This approach allows for the installation of a diverse array of functional groups, including those linked through nitrogen, oxygen, sulfur, or carbon, under mild conditions. nih.gov

The reactivity of fluoropyridines in SNAr reactions is generally higher than that of their chloro-substituted counterparts, which can facilitate the introduction of various nucleophiles. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than the corresponding reaction of 2-chloropyridine. nih.gov

Chemical Transformations of the Amino Group (e.g., Acylation, Alkylation, Cyclization)

The primary amino group at the C-5 position is a key handle for a multitude of chemical transformations, including acylation, alkylation, and cyclization reactions.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This transformation is useful for introducing a wide range of substituents and for the synthesis of amide-containing derivatives. For example, the reaction of an aminopyrazole with 2,4-dichlorophenoxylacetyl chloride leads to the formation of the corresponding amide. researchgate.net

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. google.com These reactions can introduce small alkyl groups or more complex side chains, further expanding the chemical diversity of the scaffold.

Cyclization: The amino group, in concert with an adjacent substituent, can participate in cyclization reactions to form fused heterocyclic systems. For example, 2-aminopyridines are common starting materials for the synthesis of imidazo[1,2-a]pyridines through reactions with α-halocarbonyl compounds or via multicomponent reactions. mdpi.comnih.gove3s-conferences.org Similarly, aminopyrazoles can undergo cyclization with various reagents to form pyrazolopyrimidines. nih.govnih.gov

Site-Specific Chemical Modifications and Derivatization of the Ethyl Group

The ethyl group at the C-3 position provides another site for chemical modification, although it is generally less reactive than the amino group or the pyridine ring itself. Functionalization of the ethyl group typically requires more forcing conditions or the use of specific catalytic systems.

One potential strategy involves the introduction of a functional group onto the ethyl moiety through radical-mediated processes or by employing directing group strategies to achieve site-selectivity. However, specific examples of the derivatization of the ethyl group in this compound are not extensively documented in the provided search results.

Synthesis of Complex Heterocyclic Systems Incorporating this compound as a Building Block

The this compound scaffold serves as a valuable building block for the construction of more complex heterocyclic systems, including fused, multicyclic, and bridged scaffolds.

The inherent reactivity of the 2-aminopyridine (B139424) moiety within the this compound structure makes it an ideal precursor for the synthesis of fused heterocyclic systems.

Imidazopyridines: Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles that can be synthesized from 2-aminopyridines. nih.gov Common synthetic strategies include the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, and various multicomponent reactions. mdpi.come3s-conferences.org A novel NaIO4/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines has also been developed for the synthesis of C3-carbonylated imidazo[1,2-a]pyridines. nih.gov

Pyrazolopyrimidines: Pyrazolopyrimidines, which are structural analogs of purines, can be synthesized from aminopyrazole precursors. tsijournals.com The reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone (B45752) or arylidenemalononitriles yields pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govnih.gov These reactions highlight the utility of amino-substituted heterocycles in constructing fused bicyclic systems.

Table 2: Synthesis of Fused Heterocycles

| Target Heterocycle | Starting Material | Key Reaction Type | Reference |

| Imidazo[1,2-a]pyridines | 2-Aminopyridines | Cycloaddition, Condensation | mdpi.come3s-conferences.orgnih.gov |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole-4-carboxamides | Condensation | nih.govnih.gov |

The functional handles on the this compound ring system allow for its incorporation into more elaborate multicyclic and bridged architectures. For instance, the amino group can be used as a nucleophile in reactions to form larger ring systems or to connect the pyridine scaffold to other cyclic moieties. The synthesis of tetracyclic imidazo[4,5-b]pyridine derivatives has been reported, demonstrating the potential for building complex polycyclic structures from simpler aminopyridine precursors. irb.hr While specific examples directly utilizing this compound in the synthesis of bridged scaffolds were not found in the provided search results, the principles of using bifunctional building blocks to construct such systems are well-established in organic synthesis.

Spectroscopic and Advanced Analytical Characterization of 5 Amino 3 Ethyl 2 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms within the molecule.

The ¹H NMR spectrum of 5-Amino-3-ethyl-2-fluoropyridine is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the protons of the ethyl substituent. The electron-donating amino group and the electron-withdrawing fluorine atom significantly influence the chemical shifts of the aromatic protons.

Aromatic Protons: The pyridine (B92270) ring has two protons, at the C4 and C6 positions. The proton at C6 (H-6) would likely appear as a doublet due to coupling with the fluorine atom. The proton at C4 (H-4) would appear as a singlet or a very finely split multiplet. Based on data from related aminofluoropyridines, the aromatic protons are expected in the range of δ 6.5-8.0 ppm.

Amino Protons (-NH₂): The amino group protons typically appear as a broad singlet. Their chemical shift is variable and depends on the solvent, concentration, and temperature, but can be expected in the δ 3.5-5.5 ppm range. This signal disappears upon D₂O exchange, a common method for its identification. nih.gov

Ethyl Group Protons (-CH₂CH₃): The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The methylene protons, being closer to the aromatic ring, will be more deshielded (expected around δ 2.5-2.8 ppm) than the methyl protons (expected around δ 1.2-1.4 ppm).

¹H NMR Data for Related Pyridine Derivatives

| Compound | Proton Position | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2-Fluoropyridine (B1216828) | H-6 | 8.230 | CDCl₃ |

| 2-Fluoropyridine | H-4 | 7.784 | CDCl₃ |

| 2-Fluoropyridine | H-5 | 7.182 | CDCl₃ |

| 2-Fluoropyridine | H-3 | 6.934 | CDCl₃ |

| 5-Ethyl-2-methylpyridine | Ethyl (-CH₂) | ~2.6 | Not Specified |

| 5-Ethyl-2-methylpyridine | Ethyl (-CH₃) | ~1.2 | Not Specified |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the ethyl group carbons. The carbon attached to the fluorine atom (C-2) will exhibit a large coupling constant (¹JCF), resulting in a characteristic doublet.

Pyridine Ring Carbons: The chemical shifts will be heavily influenced by the substituents. C-2, directly bonded to fluorine, will be significantly downfield and split into a doublet. C-3 (bearing the ethyl group), C-5 (bearing the amino group), and C-6 will also show distinct shifts reflecting the electronic effects of their substituents and their position relative to the nitrogen atom.

Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons will appear in the aliphatic region of the spectrum, typically below δ 30 ppm.

¹³C NMR Data for a Related Pyridine Derivative

| Compound | Carbon Position | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 5-Amino-2-chloropyridine | C-2 | 142.1 | DMSO-d₆ |

| 5-Amino-2-chloropyridine | C-3 | 124.9 | DMSO-d₆ |

| 5-Amino-2-chloropyridine | C-4 | 135.8 | DMSO-d₆ |

| 5-Amino-2-chloropyridine | C-5 | 139.3 | DMSO-d₆ |

| 5-Amino-2-chloropyridine | C-6 | 145.2 | DMSO-d₆ |

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single signal is expected. The chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (e.g., H-6) can be observed, providing crucial connectivity information. The chemical shift can be sensitive to solvent polarity. For instance, studies on other fluorinated pyridines have shown significant chemical shift dispersions in different solvents. youtube.com

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would definitively link the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to assign each protonated carbon by correlating the ¹H signals of the ethyl and aromatic protons to their corresponding ¹³C signals.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₇H₉FN₂), the expected exact mass is 140.0750 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 140.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses:

Loss of an ethyl radical (-•CH₂CH₃): A significant fragment at m/z 111, resulting from the cleavage of the C-C bond between the ring and the ethyl group. This is often a favorable fragmentation pathway for alkyl-substituted aromatic rings. libretexts.org

Loss of a methyl radical (-•CH₃): A fragment at m/z 125, resulting from benzylic cleavage within the ethyl group. libretexts.org

Loss of HCN: A common fragmentation pathway for pyridine rings, which could lead to a fragment at m/z 113.

The fragmentation of related aminopyridines often involves cleavages characteristic of the specific functional groups present. nih.govyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comyoutube.com Specific functional groups have characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

N-H Vibrations: The amino group will show characteristic stretching vibrations in the IR spectrum, typically as two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). nih.gov An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the pyridine ring are complex and appear in the 1400-1620 cm⁻¹ region. bas.bg

C-F Vibration: The C-F stretching vibration is typically strong in the IR spectrum and occurs in the 1000-1300 cm⁻¹ range. Its exact position can provide information about the electronic environment.

C-N Vibration: The C-N stretching of the amino group attached to the aromatic ring is expected around 1250-1380 cm⁻¹. nih.gov

Typical IR/Raman Frequencies for Functional Groups in Related Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference Compound Type |

|---|---|---|---|

| N-H Asymmetric Stretch | 3550 - 3560 | IR/Raman | 2-Amino-chloropyridines nih.gov |

| N-H Symmetric Stretch | 3450 - 3455 | IR/Raman | 2-Amino-chloropyridines nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman | General Pyridines |

| Aliphatic C-H Stretch | 2850 - 2980 | IR/Raman | General Alkyl Groups |

| -NH₂ Scissoring | 1620 - 1640 | IR/Raman | 2-Amino-chloropyridines nih.gov |

| Pyridine Ring Stretch (8a) | ~1619 | IR | 2-Amino-3,5-dibromopyridine bas.bg |

| Pyridine Ring Stretch (8b) | ~1587 | IR | 2-Amino-3,5-dibromopyridine bas.bg |

| C-N Stretch | 1266 - 1382 | IR/Raman | Aromatic Amines nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the molecule's electronic structure and extent of conjugation. For aromatic systems like pyridine derivatives, characteristic absorption bands arise from π→π* and n→π* transitions.

The substitution pattern on the pyridine ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The amino (-NH2), ethyl (-CH2CH3), and fluoro (-F) groups on the this compound ring are all expected to modulate the electronic properties of the core pyridine structure. The amino group, a strong electron-donating group, typically causes a bathochromic (red) shift in the λmax of the π→π* transitions due to the extension of the conjugated system. Conversely, the fluorine atom, being highly electronegative, can have a more complex influence.

The analysis of this compound would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol (B145695), acetonitrile) and recording its absorption spectrum. The resulting data would be compared to that of related pyridine derivatives to understand the electronic contributions of its specific substituents.

Table 1: Illustrative UV-Vis Absorption Data for Related Pyridine and Benzofurazan (B1196253) Derivatives

| Compound Name | λmax (nm) | Transition Type (if assigned) | Reference |

| 4-(N,N-dimethylamino)pyridine (DMAPy) | 256 | n→π | researchgate.net |

| 4-(N,N-dimethylamino)pyridine (DMAPy) | 227 | π→π | researchgate.net |

| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | 262, 337 | Not Assigned | researchgate.net |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding a molecule's properties and behavior in the solid state.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its molecular structure. The analysis would reveal the planarity of the pyridine ring, the conformation of the ethyl group, and the specific arrangement of the substituents. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact with each other in the crystal lattice. These interactions, particularly hydrogen bonds involving the amino group and the pyridine nitrogen, are vital in dictating the material's bulk properties.

While a crystal structure for this compound has not been reported, numerous studies on related aminopyridine derivatives demonstrate the power of this technique. researchgate.netresearchgate.netcrystallography.netnih.govnih.gov For example, the crystal structure of 4-aminopyridine (B3432731) was redetermined at 150 K, providing precise geometric data. crystallography.net Similarly, studies on various arylamine-containing 2,2′-bipyridine derivatives have utilized single-crystal X-ray diffraction to understand their molecular structures and the effect of substituents on crystal packing. researchgate.net A study of 2-cyanoguanidinophenytoin and its Mannich base derivative also highlights the use of X-ray crystallography to determine their monoclinic crystal systems and the stabilizing inter- and intramolecular hydrogen bond contacts. nih.gov

Table 2: Example Crystallographic Data for a Related Aminopyridine Derivative

| Compound | para-aminopyridine (4-aminopyridine) |

| Formula | C5H6N2 |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions | |

| a (Å) | 5.5138 |

| b (Å) | 7.1866 |

| c (Å) | 12.0459 |

| Volume (ų) | 477.32 |

| Temperature (K) | 150 |

| Reference | crystallography.net |

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Isolation (e.g., HPLC, GC, TLC)

Chromatography encompasses a suite of powerful techniques for separating, identifying, and purifying the components of a mixture. For the synthesis and analysis of this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile and thermally sensitive compounds. For pyridine derivatives, reversed-phase HPLC is commonly employed, often using core-shell columns that provide high efficiency and unique selectivity. helixchrom.com A typical mobile phase might consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The choice of acidic additives (e.g., formic acid, sulfuric acid) can significantly affect the retention of basic compounds like aminopyridines. helixchrom.com HPLC methods allow for the separation of pyridine and its isomers, making it an ideal technique for quantifying the purity of this compound and separating it from any isomers or impurities. helixchrom.com

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. cdc.gov Given its structure, this compound could potentially be analyzed by GC, likely using a capillary column for high resolution. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information for peak identification. cdc.gov GC is particularly useful for monitoring the progress of a reaction by analyzing small aliquots of the reaction mixture over time.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring reactions, identifying compounds, and determining appropriate solvent systems for column chromatography purification. wikipedia.org A TLC plate, typically coated with silica (B1680970) gel, serves as the stationary phase. chemguide.co.uk The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For aminopyridines, the spots can often be visualized under UV light or by staining with a suitable reagent, such as ninhydrin (B49086) for primary amines or other specialized chromogenic agents. chemguide.co.uknih.gov The retention factor (Rf value) is a key parameter for identification.

Table 3: General Parameters for Chromatographic Analysis of Pyridine Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application | References |

| HPLC | C18 or Mixed-Mode Core-Shell | Acetonitrile/Water with Acidic Modifier | UV, MS | Purity Analysis, Isomer Separation | helixchrom.comhelixchrom.comsigmaaldrich.com |

| GC | Capillary Column (e.g., DB-5) | Helium (Carrier Gas) | FID, MS | Reaction Monitoring, Purity of Volatiles | cdc.govnih.gov |

| TLC | Silica Gel or Alumina | Hexane/Ethyl Acetate Mixtures | UV Light, Staining Reagents | Reaction Monitoring, Purity Check | wikipedia.orgchemguide.co.ukmdpi.com |

Structure Reactivity and Structure Selectivity Relationships of 5 Amino 3 Ethyl 2 Fluoropyridine Analogs

Influence of Substituent Position and Electronic Effects on Chemical Transformations

The reactivity of the 5-Amino-3-ethyl-2-fluoropyridine ring is significantly governed by the electronic properties and positions of its substituents: the amino, ethyl, and fluoro groups. The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the pyridine (B92270) ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution (SNAr). The fluorine atom can act as a leaving group in SNAr reactions, a common transformation for 2-halopyridines.

The amino group at the C5 position, conversely, is a powerful electron-donating group through resonance (+M effect), which increases the electron density at the ortho (C4 and C6) positions. This activating effect can facilitate electrophilic substitution at these positions, provided a sufficiently reactive electrophile is used to overcome the deactivating effect of the fluorine and the pyridine nitrogen. The amino group's primary amine functionality is also a key site for reactions such as diazotization, acylation, and alkylation.

The ethyl group at the C3 position has a mild electron-donating inductive effect (+I), which slightly enhances the electron density of the ring. Its steric bulk can also influence the regioselectivity of reactions by hindering access to the adjacent C2 and C4 positions. The interplay of these electronic effects creates a complex reactivity pattern. For instance, the propensity for SNAr at the C2 position is modulated by the electron-donating nature of the amino and ethyl groups.

Table 1: Predicted Influence of Substituents on the Reactivity of the Pyridine Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Fluoro | C2 | Strong -I | Activates the ring for Nucleophilic Aromatic Substitution (SNAr) at C2; Deactivates for Electrophilic Aromatic Substitution. |

| Amino | C5 | Strong +M, -I | Activates the ring for Electrophilic Aromatic Substitution at C4 and C6; Can undergo reactions typical of primary amines. |

| Ethyl | C3 | Weak +I | Mildly activates the ring; Provides steric hindrance at positions C2 and C4. |

Stereochemical Aspects in Reactions Involving the Ethyl and Amino Groups

While the parent this compound is achiral, the introduction of a chiral center, for instance through reactions involving the ethyl or amino groups, brings stereochemical considerations to the forefront. If the ethyl group were to be functionalized at its alpha-carbon, a stereocenter would be created, leading to the possibility of diastereomeric products depending on the reaction conditions and reagents used.

Reactions involving the amino group can also proceed with stereoselectivity if a chiral reagent or catalyst is employed. For example, the formation of an amide bond with a chiral carboxylic acid would result in diastereomers. The stereochemical outcome of such reactions would be influenced by the steric environment around the amino group, which is dictated by the adjacent ethyl group and the more distant fluoro group. The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure derivatives, which is often a requirement for biologically active molecules.

Modulation of Reactivity and Selectivity through Varied Fluorine Substitution Patterns

Varying the position and number of fluorine substituents on the pyridine ring can dramatically alter the molecule's reactivity and selectivity. Moving the fluorine atom from the C2 to other positions, such as C4 or C6, would significantly change the sites most susceptible to SNAr. A fluorine atom at C4, for example, would be activated by the pyridine nitrogen, while a fluorine at C6 would be influenced by the adjacent C5-amino group's electron-donating effect.

The introduction of additional fluorine atoms would further decrease the ring's electron density, enhancing its susceptibility to nucleophilic attack while making electrophilic substitution even more challenging. The regioselectivity of SNAr on polyfluorinated pyridines is determined by a combination of the position of the fluorine atoms relative to the ring nitrogen and the other substituents.

Table 2: Predicted Reactivity Based on Fluorine Substitution Patterns

| Compound | Position of Fluorine | Expected Primary Reaction Pathway | Regioselectivity |

| This compound | C2 | SNAr | Nucleophilic attack at C2 |

| 5-Amino-3-ethyl-4-fluoropyridine | C4 | SNAr | Nucleophilic attack at C4 |

| 5-Amino-3-ethyl-6-fluoropyridine | C6 | SNAr | Nucleophilic attack at C6 |

| 5-Amino-3-ethyl-2,6-difluoropyridine | C2, C6 | SNAr | Selective substitution at C2 or C6 depending on conditions |

Impact of Molecular Architecture on Reaction Yields and Purity Profiles

The presence of multiple functional groups (amino, fluoro, and the pyridine nitrogen) can lead to competing side reactions, which can lower the yield of the desired product and complicate purification. For example, in an attempted SNAr at the C2 position, the amino group could potentially act as an intramolecular nucleophile under certain conditions, leading to cyclization byproducts. The development of optimized reaction conditions, including the choice of solvent, temperature, and catalyst, is therefore critical to maximize the yield and purity of the target molecule. The purification of these fluorinated amino-pyridines often relies on chromatographic techniques to separate the desired isomer from byproducts and unreacted starting materials.

Historical Context and Future Directions in Fluorinated Aminopyridine Chemistry

Evolution of Synthetic Strategies for Pyridine (B92270) and Fluoropyridine Derivatives

The journey of pyridine synthesis has evolved significantly from its initial discovery. Historically, the production of pyridines relied heavily on isolation from coal tar, a complex mixture containing various pyridine bases in low concentrations. dissertationtopic.net By the mid-20th century, the growing demand for specific pyridine derivatives, such as α-picoline, spurred the development of synthetic manufacturing processes, which now account for over 95% of all pyridines produced. dissertationtopic.net